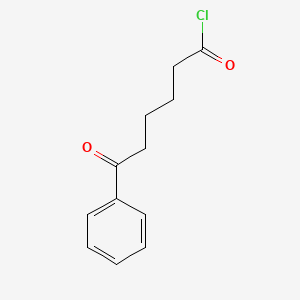

6-Oxo-6-phenylhexanoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-6-phenylhexanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c13-12(15)9-5-4-8-11(14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUNCVJBJZMYLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Oxo 6 Phenylhexanoyl Chloride

Conventional Synthetic Routes: The Role of Thionyl Chloride

The most common and well-established method for the preparation of 6-oxo-6-phenylhexanoyl chloride is the reaction of 6-oxo-6-phenylhexanoic acid with thionyl chloride (SOCl₂). masterorganicchemistry.com This reagent is favored because it produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies the purification of the final product. chemguide.co.ukyoutube.com

Reaction Conditions and Optimization Strategies for 6-Oxo-6-phenylhexanoic Acid Conversion

A documented laboratory-scale synthesis involves heating a mixture of 6-oxo-6-phenylhexanoic acid, thionyl chloride, and dry benzene (B151609) under reflux for three hours. prepchem.com In this specific procedure, an excess of thionyl chloride is used, serving as both a reagent and a solvent. The use of a solvent like benzene is common in these reactions.

| Reactant/Solvent | Molar/Volume Ratio (Example) | Purpose |

| 6-Oxo-6-phenylhexanoic acid | 1 equivalent | Starting material |

| Thionyl chloride | ~9 equivalents | Chlorinating agent |

| Dry Benzene | ~3 mL per gram of acid | Solvent |

Optimization Strategies:

While the specific optimization for this reaction is not extensively documented, general principles for the conversion of carboxylic acids to acyl chlorides using thionyl chloride can be applied:

Temperature Control: The reaction is typically conducted at reflux to ensure it proceeds to completion. However, for some substrates, high temperatures can lead to side reactions, so the temperature should be optimized for the specific scale and substrate. chemicalforums.com

Reaction Time: A three-hour reflux was reported as sufficient for the complete conversion of 6-oxo-6-phenylhexanoic acid. prepchem.com Monitoring the reaction by techniques such as thin-layer chromatography (TLC) can help determine the optimal reaction time.

Use of Catalysts: For less reactive carboxylic acids, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction. youtube.com

Reagent Purity: The use of freshly distilled thionyl chloride can be crucial, as older batches may contain impurities that can affect the reaction outcome.

Considerations for Yield and Purity in Laboratory-Scale Synthesis

The reported synthesis of this compound via the thionyl chloride method resulted in a quantitative yield, with the product being of sufficient purity for direct use in subsequent synthetic steps, such as Friedel-Crafts acylation. prepchem.com

Key Considerations for Maximizing Yield and Purity:

Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used to prevent hydrolysis of the product back to the carboxylic acid.

Removal of Excess Thionyl Chloride: Excess thionyl chloride is a common impurity. Due to its relatively low boiling point (76 °C), it can be removed by distillation or rotary evaporation. researchgate.net To ensure complete removal, an anhydrous, inert solvent with a higher boiling point, such as benzene or toluene, can be added and subsequently evaporated under reduced pressure. prepchem.com This process is often repeated to drive off the last traces of the volatile reagent.

Purification of the Final Product: The primary non-gaseous impurity is typically the unreacted starting carboxylic acid. lookchem.com For solid acyl chlorides like this compound, which has a reported melting point of 53-56 °C, purification can be achieved by recrystallization from a suitable non-hydroxylic solvent. prepchem.comlookchem.com Fractional distillation is a common purification method for liquid acyl chlorides. chemguide.co.uklibretexts.org

Exploration of Alternative Synthetic Pathways

While thionyl chloride is the most frequently cited reagent for the synthesis of this compound, other chlorinating agents are commonly used for the conversion of carboxylic acids to acyl chlorides and represent potential alternative pathways. chemistrysteps.com

Phosphorus Pentachloride (PCl₅): This solid reagent reacts with carboxylic acids, typically in the cold, to produce the acyl chloride and phosphorus oxychloride (POCl₃) as a byproduct. chemguide.co.uk The acyl chloride is then separated by fractional distillation. chemguide.co.uk

Phosphorus Trichloride (PCl₃): The reaction of a carboxylic acid with liquid PCl₃ is generally less vigorous than with PCl₅. chemguide.co.uk The by-product in this case is phosphorous acid (H₃PO₃). chemguide.co.uk Separation is also achieved via fractional distillation. chemguide.co.uk

Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of DMF, oxalyl chloride is a milder and more selective reagent than thionyl chloride. youtube.com Its byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are gaseous, which simplifies the workup procedure.

Elucidation of Reactivity and Mechanistic Organic Transformations Involving 6 Oxo 6 Phenylhexanoyl Chloride

Electrophilic Acylation Reactions

The presence of the acyl chloride functional group makes 6-oxo-6-phenylhexanoyl chloride an effective acylating agent in Friedel-Crafts reactions. This electrophilic aromatic substitution reaction allows for the introduction of the 6-oxo-6-phenylhexanoyl group onto an aromatic ring. The reaction is initiated by the formation of a highly reactive acylium ion, facilitated by a Lewis acid catalyst.

Friedel-Crafts Acylation with Aromatic and Organometallic Substrates

The Friedel-Crafts acylation is a versatile method for forming carbon-carbon bonds with aromatic compounds. The reactivity of the aromatic substrate plays a crucial role in determining the reaction conditions.

Ferrocene (B1249389), an organometallic compound with two cyclopentadienyl (B1206354) rings sandwiching an iron atom, is highly susceptible to electrophilic aromatic substitution. The electron-rich nature of the cyclopentadienyl rings makes ferrocene significantly more reactive than benzene (B151609). truman.edutruman.edu Consequently, its acylation can often be achieved under milder conditions, sometimes using catalysts like phosphoric acid instead of stronger Lewis acids such as aluminum chloride. truman.eduthermofisher.com

When reacting with this compound, ferrocene is expected to undergo acylation on one of the cyclopentadienyl rings. The reaction proceeds through the formation of an acylium ion from the acyl chloride, which then acts as the electrophile. The cyclopentadienyl ring attacks the electrophilic carbon of the acylium ion, leading to the formation of a sigma complex intermediate. Subsequent loss of a proton restores the aromaticity of the ring and yields the acylated ferrocene product, (6-oxo-6-phenylhexanoyl)ferrocene. Due to ferrocene's high reactivity, a competing side reaction is diacylation, where both rings become acylated, yielding 1,1'-bis(6-oxo-6-phenylhexanoyl)ferrocene. truman.edutruman.edu Careful control of reaction conditions is necessary to favor the mono-acylated product.

In Friedel-Crafts acylation, the Lewis acid catalyst plays a pivotal role in activating the acyl chloride. khanacademy.orgyoutube.com It coordinates with the halogen atom of the acyl chloride, making it a better leaving group and facilitating the formation of the electrophilic acylium ion. youtube.comyoutube.com For typical aromatic substrates like benzene, a stoichiometric amount of a strong Lewis acid, such as aluminum chloride (AlCl₃), is often required because the catalyst complexes with the resulting ketone product. chemguide.co.uk

However, the high electron density and reactivity of ferrocene allow for the use of a wider range of catalysts, including milder Lewis or Brønsted acids. truman.eduresearchgate.net The choice of catalyst can influence the reaction's efficiency and product distribution. While strong Lewis acids like AlCl₃ can be used, they may lead to the formation of byproducts. researchgate.netutahtech.edu Studies have shown that alkyl Lewis acids, such as ethylaluminum dichloride (EtAlCl₂), can be effective catalysts for the diacylation of ferrocene, in some cases providing higher yields than traditional Lewis acids. asianpubs.org The catalyst choice is critical for controlling the extent of acylation; the acyl group is deactivating, which helps prevent further substitution on the same ring, but the second cyclopentadienyl ring in ferrocene remains highly activated and susceptible to a second acylation. truman.eduthermofisher.com

Acylation of Substituted Benzene Systems

When this compound is used to acylate a substituted benzene ring, the reaction's outcome is governed by the nature of the substituent already present on the ring. The substituent influences both the rate of reaction and the position of the incoming acyl group (regioselectivity).

Activating Substituents : Electron-donating groups (e.g., alkyl, alkoxy) activate the benzene ring, making it more nucleophilic and accelerating the rate of electrophilic substitution. These groups are typically ortho, para-directors, meaning the incoming 6-oxo-6-phenylhexanoyl group will be directed to the positions ortho and para to the existing substituent.

Deactivating Substituents : Electron-withdrawing groups (e.g., nitro, carbonyl) deactivate the ring, slowing the reaction rate. These groups are generally meta-directors. It is a significant limitation of the Friedel-Crafts acylation that it does not proceed on rings with strongly deactivating substituents. youtube.com

A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting material because the acyl group is deactivating. youtube.com This characteristic effectively prevents polyacylation on a single benzene ring, making the reaction a clean method for producing mono-acylated products. thermofisher.com

The table below illustrates the expected major products from the acylation of various substituted benzenes with this compound, catalyzed by AlCl₃.

| Substituted Benzene | Substituent Type | Directing Effect | Major Product(s) |

|---|---|---|---|

| Toluene (Methylbenzene) | Activating (Alkyl) | Ortho, Para | 1-(4-methylphenyl)-6-phenylhexane-1,6-dione & 1-(2-methylphenyl)-6-phenylhexane-1,6-dione |

| Anisole (Methoxybenzene) | Activating (Alkoxy) | Ortho, Para | 1-(4-methoxyphenyl)-6-phenylhexane-1,6-dione & 1-(2-methoxyphenyl)-6-phenylhexane-1,6-dione |

| Chlorobenzene | Deactivating (Halogen) | Ortho, Para | 1-(4-chlorophenyl)-6-phenylhexane-1,6-dione & 1-(2-chlorophenyl)-6-phenylhexane-1,6-dione |

| Nitrobenzene | Strongly Deactivating | Meta | No reaction |

Nucleophilic Acyl Substitution Reactions

The acyl chloride moiety in this compound is highly reactive toward nucleophiles. In these reactions, the chloride ion is displaced by a nucleophile, resulting in a variety of carboxylic acid derivatives. This transformation is a cornerstone of organic synthesis.

Amide Formation: Synthesis of N-Acyl Compounds

The reaction of this compound with primary or secondary amines is a direct and efficient method for synthesizing N-acyl compounds (amides). This is a classic example of nucleophilic acyl substitution. derpharmachemica.com The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. google.com This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A proton is subsequently removed from the nitrogen atom, often by another molecule of the amine or a non-nucleophilic base added to the reaction, to yield the neutral amide product and hydrochloric acid. derpharmachemica.com The reaction is typically exothermic and rapid.

The versatility of this reaction allows for the synthesis of a wide array of amides by simply varying the amine reactant. The table below provides examples of N-acyl compounds that can be synthesized from this compound.

| Amine Reactant | Chemical Formula | Resulting N-Acyl Compound (Amide) |

|---|---|---|

| Ammonia | NH₃ | 6-Oxo-6-phenylhexanamide |

| Methylamine | CH₃NH₂ | N-methyl-6-oxo-6-phenylhexanamide |

| Aniline | C₆H₅NH₂ | N,6-diphenyl-6-oxohexanamide |

| Diethylamine | (CH₃CH₂)₂NH | N,N-diethyl-6-oxo-6-phenylhexanamide |

Intramolecular Cyclization Chemistry

There is a lack of mechanistic investigations into the intramolecular cyclization pathways of this compound in the scientific literature. The presence of both an acyl chloride and a ketone functionality within the same molecule suggests the potential for intramolecular reactions, such as a Friedel-Crafts acylation if the phenyl group is suitably positioned or other base- or acid-catalyzed cyclizations. However, without experimental or computational studies, the potential cyclization pathways, the conditions required to induce such reactions, and the resulting cyclic products remain undetermined.

Regiochemical Control in Intramolecular Acylations

The intramolecular Friedel-Crafts acylation of this compound and its derivatives is a powerful method for the synthesis of substituted α-tetralones. The regiochemical outcome of this cyclization is dictated by the electronic and steric effects of the substituents present on the phenyl ring, as well as the reaction conditions employed. This process is a classic example of electrophilic aromatic substitution, where the acylium ion generated from the acyl chloride preferentially attacks the most nucleophilic position on the aromatic ring.

The directing influence of substituents on the phenyl ring follows well-established principles. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) and alkyl groups, activate the aromatic ring towards electrophilic attack and direct the acylation to the ortho and para positions relative to the substituent. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct the incoming electrophile to the meta position.

In the context of the intramolecular acylation of γ-arylbutyric acid derivatives, which are precursors to this compound, the length of the tether connecting the acyl group to the phenyl ring restricts the possible points of cyclization. The formation of a six-membered ring is sterically and thermodynamically favored. masterorganicchemistry.com This means that for a monosubstituted phenyl ring, acylation will occur at one of the two available ortho positions or the single para position, if sterically accessible.

Detailed Research Findings:

Research into the cyclization of substituted 4-phenylbutyric acids (which are readily converted to their corresponding acyl chlorides in situ or prior to reaction) provides significant insight into the regiochemical control of this transformation. The choice of Lewis acid catalyst and solvent can also influence the ratio of the resulting isomeric tetralones.

A key example is the cyclization of 4-(3-methoxyphenyl)butyric acid. The methoxy group is a strong activating, ortho-, para- directing group. In this case, the two possible products are 7-methoxy-1-tetralone (B20472) (from attack at the position para to the methoxy group) and 5-methoxy-1-tetralone (B1585004) (from attack at one of the ortho positions). Studies have shown that the cyclization of γ-(m-methoxyphenyl)butyric acid almost exclusively yields 7-methoxy-1-tetralone, indicating a strong preference for acylation at the less sterically hindered position para to the methoxy group.

Similarly, for γ-(p-methoxyphenyl)butyric acid, the methoxy group directs acylation to the ortho position, leading to the formation of 6-methoxy-1-tetralone. In the case of γ-(o-methoxyphenyl)butyric acid, cyclization can lead to either 8-methoxy-1-tetralone or 6-methoxy-1-tetralone. The distribution of these products can be influenced by the reaction conditions.

The nature of the Lewis acid catalyst plays a crucial role in the efficiency and, in some cases, the regioselectivity of the reaction. Strong Lewis acids such as aluminum chloride (AlCl₃) are commonly employed to generate the reactive acylium ion. nih.gov However, milder Lewis acids can also be effective and may offer improved selectivity in certain cases. Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are also frequently used reagents for this type of cyclization. masterorganicchemistry.com

The table below summarizes the expected major products from the intramolecular acylation of various substituted 6-oxo-6-phenylhexanoyl chlorides, based on the directing effects of the substituents.

| Substituent on Phenyl Ring | Position of Substituent | Expected Major Tetralone Product(s) |

| Methoxy (-OCH₃) | 3- (meta) | 7-Methoxy-1-tetralone |

| Methoxy (-OCH₃) | 4- (para) | 6-Methoxy-1-tetralone |

| Methoxy (-OCH₃) | 2- (ortho) | 8-Methoxy-1-tetralone and 6-Methoxy-1-tetralone |

| Methyl (-CH₃) | 3- (meta) | 7-Methyl-1-tetralone and 5-Methyl-1-tetralone |

| Methyl (-CH₃) | 4- (para) | 6-Methyl-1-tetralone |

| Chloro (-Cl) | 3- (meta) | 5-Chloro-1-tetralone and 7-Chloro-1-tetralone |

| Nitro (-NO₂) | 3- (meta) | 5-Nitro-1-tetralone |

It is important to note that while these directing effects provide a strong predictive framework, the actual product distribution can be influenced by steric hindrance and the specific reaction conditions. For instance, with a bulky substituent at the meta position, acylation at the less sterically hindered ortho position might be favored over the other ortho position.

Future Research Directions and Unexplored Avenues

Stereoselective Synthesis of Chiral 6-Oxo-6-phenylhexanoyl Derivatives

The development of methods for the stereoselective synthesis of chiral derivatives of 6-Oxo-6-phenylhexanoyl chloride represents a significant and challenging area of research. The introduction of a chiral center would dramatically expand the compound's utility, particularly in the fields of medicinal chemistry and asymmetric catalysis.

One promising approach involves the use of chiral auxiliaries. These are enantiomerically pure compounds that can be temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. For instance, a chiral alcohol could be reacted with this compound to form a chiral ester. The phenyl ketone of this ester could then be reduced, with the chiral auxiliary sterically guiding the approach of the reducing agent to favor the formation of one diastereomer of the corresponding alcohol. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched 6-hydroxy-6-phenylhexanoyl chloride derivative.

Organocatalysis offers another powerful strategy for achieving stereoselectivity. Chiral amines, for example, can react with the ketone moiety to form a chiral enamine intermediate. This intermediate could then participate in a variety of asymmetric transformations. While direct research on this compound is limited, studies on analogous compounds provide a strong foundation for future work. For example, the asymmetric reduction of similar keto-acids has been achieved with high enantioselectivity using chiral oxazaborolidine catalysts.

| Catalyst/Auxiliary | Proposed Reaction | Potential Chiral Product | Anticipated Enantiomeric Excess (e.e.) |

| (R)-2-Methyl-CBS-oxazaborolidine | Asymmetric reduction of the ketone | (R)-6-Hydroxy-6-phenylhexanoyl chloride | >90% |

| (S)-Proline | Asymmetric alpha-functionalization | Chiral 5-substituted-6-oxo-6-phenylhexanoyl chloride | 85-95% |

| Evans' Chiral Auxiliary | Diastereoselective alkylation | Chiral alpha-alkylated 6-oxo-6-phenylhexanoyl derivative | >98% d.e. |

This table presents hypothetical data based on results from analogous chemical systems to illustrate potential research directions.

Catalytic Strategies for Sustainable Transformations

The development of sustainable and environmentally friendly catalytic methods for the synthesis and transformation of this compound is a critical area for future investigation. Green chemistry principles, such as the use of non-toxic reagents and solvents, and the development of catalytic processes that minimize waste, are of paramount importance.

One area of focus could be the catalytic reduction of the ketone group to a hydroxyl group. While traditional methods often rely on stoichiometric reducing agents that generate significant waste, catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) could offer a more sustainable alternative. Research could focus on optimizing reaction conditions, such as solvent, temperature, and catalyst loading, to achieve high yields and selectivity.

Furthermore, the development of catalytic methods for the selective transformation of the acid chloride group would be highly valuable. For example, the use of transition metal catalysts to mediate the coupling of this compound with a variety of nucleophiles would provide a green alternative to traditional, often harsh, acylation methods.

| Catalytic System | Transformation | Potential Advantage |

| H2, Pd/C | Reduction of ketone | Atom economy, recyclable catalyst |

| Iron(III) chloride | Friedel-Crafts acylation | Less toxic than AlCl3 |

| Lipase | Kinetic resolution of chiral derivatives | Mild conditions, high selectivity |

This table illustrates potential sustainable catalytic strategies that could be explored for this compound.

Applications in Materials Science and Supramolecular Assembly

The bifunctional nature of this compound makes it a promising building block for the construction of novel materials and supramolecular assemblies. The acid chloride can readily react with a variety of functional groups to form polymers, while the phenyl ketone offers a site for further modification or intermolecular interactions.

One potential application is in the synthesis of photo-crosslinkable polymers. The phenyl ketone group can act as a photosensitizer, allowing for the formation of cross-links between polymer chains upon exposure to UV light. This could be utilized to create materials with tunable mechanical properties or to develop photoresists for microfabrication.

In the realm of supramolecular chemistry, derivatives of this compound could be designed to self-assemble into well-defined nanostructures. For example, by attaching a hydrophilic head group to the acid chloride, an amphiphilic molecule could be created. Such molecules could then self-assemble in aqueous solution to form micelles, vesicles, or other complex architectures, with potential applications in drug delivery or nanotechnology. The principles of self-assembly of amphiphilic molecules are well-established, providing a solid theoretical framework for designing such systems.

| Derivative | Potential Application | Underlying Principle |

| Poly(6-oxo-6-phenylhexanamide) | Photo-crosslinkable polymer | Photochemical [2+2] cycloaddition of the benzophenone (B1666685) moiety |

| 6-Oxo-6-phenylhexanoyl-PEG | Amphiphilic self-assembly | Formation of micelles or vesicles in aqueous solution |

| Liquid crystalline derivatives | Display technologies | Anisotropic self-organization of rigid-flexible molecules |

This table provides examples of how this compound could be utilized in materials science, based on established principles.

Bio-orthogonal Chemistry and Chemical Biology Applications

The unique reactivity of the functional groups in this compound makes it a candidate for applications in bio-orthogonal chemistry and as a scaffold for the development of chemical probes. Bio-orthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.

The acid chloride group, while generally too reactive for direct use in biological systems, can be converted into other functional groups that are suitable for bio-orthogonal ligation. For example, it could be transformed into an azide (B81097) or an alkyne, which can then participate in the well-established "click" chemistry reactions. A molecule containing the 6-oxo-6-phenylhexanoyl scaffold could thus be used to label biomolecules in a cellular context.

Furthermore, the phenyl ketone moiety can be exploited for the design of activity-based probes. These are molecules that can covalently bind to the active site of a specific enzyme, allowing for its detection and characterization. The ketone could be modified to be more electrophilic, for instance by introducing electron-withdrawing groups on the phenyl ring, to enhance its reactivity towards nucleophilic residues in an enzyme's active site. While direct applications of this compound in this area have not been reported, the synthesis of related 6-aryl-4-oxohexanoic acids with anti-inflammatory properties suggests the potential for this scaffold to interact with biological targets.

| Probe Design Strategy | Target Application | Key Feature |

| Conversion to a terminal azide | Bio-orthogonal labeling | Participation in Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition |

| Introduction of a fluorophore | Fluorescent imaging probe | Visualization of probe localization within cells |

| Modification of the phenyl ketone | Activity-based protein profiling | Covalent modification of enzyme active sites |

This table outlines potential strategies for the application of this compound derivatives in chemical biology.

Q & A

Q. Table 1. Key Spectral Peaks for this compound

| Technique | Observed Signal | Reference Value (Literature) | Deviation |

|---|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.35 (t, 2H, -CH₂CO-) | δ 2.32–2.38 | ±0.03 ppm |

| IR (neat) | 1775 cm⁻¹ (C=O stretch) | 1770–1780 cm⁻¹ | +5 cm⁻¹ |

Q. Table 2. Solvent Effects on Reaction Kinetics

| Solvent | Dielectric Constant (ε) | Rate Constant (k, s⁻¹) | Correlation with Kamlet-Taft α |

|---|---|---|---|

| DCM | 8.93 | 0.045 ± 0.003 | R² = 0.89 |

| THF | 7.52 | 0.032 ± 0.002 | R² = 0.91 |

Notes

- Sourcing Standards : Avoid commercial databases like BenchChem; prioritize peer-reviewed journals and PubChem for spectral and physicochemical data .

- Ethical Reporting : Disclose funding sources, conflicts of interest, and data availability per the CC-BY-SA 3.0 license .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.